molecular formula C7H3Br2FO2 B1410840 2,4-Dibromo-3-fluorobenzoic acid CAS No. 1805122-82-0

2,4-Dibromo-3-fluorobenzoic acid

Cat. No.: B1410840
CAS No.: 1805122-82-0
M. Wt: 297.9 g/mol
InChI Key: GWZZRCMWJPCRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-3-fluorobenzoic acid is an organic compound with the molecular formula C7H3Br2FO2. It is a derivative of benzoic acid, where two bromine atoms and one fluorine atom are substituted at the 2, 4, and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-fluorobenzoic acid can be achieved through several methods. One common approach involves the bromination and fluorination of benzoic acid derivatives. For instance, starting with 2,4-dibromo-5-fluorobenzonitrile, the compound can be synthesized through a series of reactions including ammoxidation and hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of m-fluorobenzotrifluoride as a starting material. This compound undergoes nitration, bromination, reduction, deamination, separation, and hydrolysis to yield the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2,4-Dibromo-3-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dibromo-3-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-3-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .

Properties

IUPAC Name

2,4-dibromo-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZZRCMWJPCRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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